An In-depth Technical Guide to 1-Bromo-3-(difluoromethyl)-5-fluorobenzene
An In-depth Technical Guide to 1-Bromo-3-(difluoromethyl)-5-fluorobenzene
CAS Number: 627526-90-3
This technical guide provides a comprehensive overview of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene, a fluorinated aromatic compound of significant interest to researchers, scientists, and professionals in drug development and agrochemical synthesis. This document details its chemical properties, synthesis, and applications, with a focus on its role as a versatile building block in medicinal chemistry.
Core Molecular Data
1-Bromo-3-(difluoromethyl)-5-fluorobenzene is a substituted benzene ring containing a bromine atom, a fluorine atom, and a difluoromethyl group. This combination of functionalities makes it a valuable intermediate in organic synthesis. The bromine atom provides a reactive site for various cross-coupling reactions, while the fluorine and difluoromethyl groups can impart desirable physicochemical properties to target molecules, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1]
Physicochemical Properties
A summary of the key physicochemical properties for 1-Bromo-3-(difluoromethyl)-5-fluorobenzene is presented in the table below.
| Property | Value |
| CAS Number | 627526-90-3 |
| Molecular Formula | C₇H₄BrF₃ |
| Molecular Weight | 225.01 g/mol |
| Appearance | Not specified in available literature |
| Boiling Point | Not specified in available literature |
| Density | Not specified in available literature |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A potential two-step synthesis could involve the bromination of 3-fluoro-5-formylbenzene, followed by difluoromethylation of the resulting aldehyde.
Step 1: Bromination of 3-fluoro-5-formylbenzene
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Reaction: Electrophilic aromatic substitution (bromination) of 3-fluoro-5-formylbenzene.
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Reagents: 3-fluoro-5-formylbenzene, a brominating agent such as N-Bromosuccinimide (NBS), and a catalytic amount of a Lewis acid or a radical initiator in a suitable solvent like acetonitrile or dichloromethane.
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General Protocol:
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Dissolve 3-fluoro-5-formylbenzene in the chosen solvent in a reaction vessel.
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Add the brominating agent (e.g., NBS) and the catalyst.
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Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).
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Extract the product with an organic solvent, wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to yield 3-bromo-5-fluorobenzaldehyde.
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Step 2: Difluoromethylation of 3-bromo-5-fluorobenzaldehyde
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Reaction: Nucleophilic difluoromethylation of the aldehyde carbonyl group.
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Reagents: 3-bromo-5-fluorobenzaldehyde and a difluoromethylating agent such as diethylaminosulfur trifluoride (DAST) or Deoxofluor.
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General Protocol:
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In a fume hood, dissolve 3-bromo-5-fluorobenzaldehyde in an anhydrous, inert solvent (e.g., dichloromethane) and cool the solution in an ice bath.
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Slowly add the difluoromethylating agent (e.g., DAST) to the stirred solution.
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Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or GC-MS.
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Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with the same organic solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to obtain 1-Bromo-3-(difluoromethyl)-5-fluorobenzene.
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Disclaimer: The experimental protocols described above are proposed based on general synthetic methodologies and have not been specifically reported for the synthesis of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene. These should be adapted and optimized by qualified chemists in a controlled laboratory setting.
Applications in Research and Development
1-Bromo-3-(difluoromethyl)-5-fluorobenzene is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]
Medicinal Chemistry and Drug Discovery
The incorporation of fluorine-containing groups is a common strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. The difluoromethyl group, in particular, can act as a bioisostere for a hydroxyl or thiol group and can improve metabolic stability and cell membrane permeability.
The bromine atom on the aromatic ring of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of diverse molecular scaffolds for the development of novel therapeutic agents.
While specific examples of drug candidates synthesized from this particular intermediate are not readily found in publicly available literature, its structural motifs are present in a range of biologically active compounds.
Agrochemical Research
Similar to its utility in pharmaceuticals, the introduction of fluorinated moieties into agrochemicals can enhance their efficacy and stability. The difluoromethyl group is a key component of several modern fungicides and herbicides. 1-Bromo-3-(difluoromethyl)-5-fluorobenzene can serve as a starting material for the synthesis of novel crop protection agents.
